molecular formula C17H14F3N3O3 B5068607 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No. B5068607
M. Wt: 365.31 g/mol
InChI Key: DWJSTRZDUMYITK-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, also known as DFBNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine exerts its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine binds to the DNA-topoisomerase II complex, leading to the formation of stable cleavage complexes and subsequent DNA damage, which results in cell death. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has also been found to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new anti-inflammatory and pain-relieving drugs.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several advantages for lab experiments, including its high yield of synthesis, potent anti-tumor activity, and potential applications in various fields of scientific research. However, 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several potential future directions for scientific research, including the development of new anti-cancer drugs, imaging agents, and materials science. Further studies are needed to determine the safety and efficacy of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine in humans, as well as its potential for use in combination with other anti-cancer drugs. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine may also have potential applications in the field of nanotechnology, including the development of new materials with unique properties.

Synthesis Methods

1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 4-(2-fluoro-4-nitrophenyl)piperazine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine as a yellow crystalline solid with a high yield. Other methods of synthesis include the reaction of 4-(2-fluoro-4-nitrophenyl)piperazine with 3,4-difluorobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been studied for its potential applications in various fields of scientific research, including the development of new drugs, imaging agents, and materials science. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been found to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs. 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has also been studied for its potential as an imaging agent for cancer diagnosis and treatment monitoring. In addition, 1-(3,4-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been used in the synthesis of new materials with potential applications in the field of nanotechnology.

properties

IUPAC Name

(3,4-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3/c18-13-3-1-11(9-14(13)19)17(24)22-7-5-21(6-8-22)16-4-2-12(23(25)26)10-15(16)20/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJSTRZDUMYITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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